molecular formula C12H9F2NO3 B053143 Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 121873-01-6

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B053143
Key on ui cas rn: 121873-01-6
M. Wt: 253.2 g/mol
InChI Key: PVQWGRDZOWBHIC-UHFFFAOYSA-N
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Patent
US05214051

Procedure details

6,7-Difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (10.0 g, 39.5 mmol), methyl iodide (56 g, 395 mmol) and potassium carbonate (10.9 g, 79 mmol) were combined in dimethylsformamide and heated to 90° for 20 hours. The reaction mixture was cooled and poured into cold water (1.5 l). The precipitate was filtered, washed with cold water and recrystallized from ethyl acetate to yield the title product as white needles, m.p. 210°-212° (6.60 g, 24.7 mmol, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:18])=[C:12]([F:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].CI.[C:21](=O)([O-])[O-].[K+].[K+]>O>[CH2:1]([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:18])=[C:12]([F:17])[CH:13]=2)[N:8]([CH3:21])[CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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